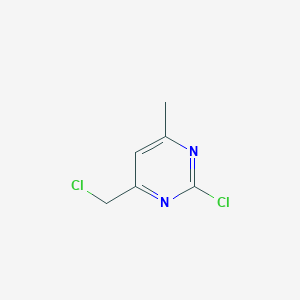

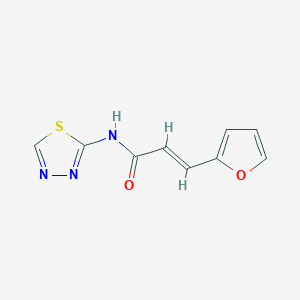

![molecular formula C24H24ClN5O2S B2921784 1-((3-chlorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111238-15-3](/img/structure/B2921784.png)

1-((3-chlorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2,4-Triazolo[4,3-a]quinazoline derivatives are a class of compounds that have been studied for their diverse pharmacological activities . They are part of the larger group of triazoles, which are five-membered heterocycles with three nitrogen atoms and two carbon atoms . Triazoles are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .

Synthesis Analysis

While specific synthesis methods for your compound were not found, triazolo[4,3-a]quinoxaline derivatives are generally synthesized via aromatic nucleophilic substitution . This involves the reaction of a precursor compound with different amines and triazole-2-thiol .Molecular Structure Analysis

Triazoles exist in two tautomeric forms, 1,2,3-triazole and 1,2,4-triazole, depending on the position of the nitrogen atoms in the rings . The specific structure of your compound would depend on the positions of the various substituents.Chemical Reactions Analysis

The chemical reactions involving your compound would depend on its specific structure and the conditions under which it is used. Triazoles are known to participate in a variety of reactions due to their ability to act as ligands and form complexes with metals .Physical And Chemical Properties Analysis

The physical and chemical properties of your compound would depend on its specific structure. In general, triazoles are known for their stability and resistance to oxidation and reduction .Wissenschaftliche Forschungsanwendungen

1−((3−chlorobenzyl)thio)−N−cyclohexyl−4−methyl−5−oxo−4,5−dihydro−[1,2,4]triazolo[4,3−a]quinazoline−8−carboxamide1-((3-chlorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide1−((3−chlorobenzyl)thio)−N−cyclohexyl−4−methyl−5−oxo−4,5−dihydro−[1,2,4]triazolo[4,3−a]quinazoline−8−carboxamide

, exhibits a complex structure that is indicative of a multifaceted potential in scientific research. Below is a comprehensive analysis of its applications across various scientific fields:Antifungal Applications

Compounds with the triazole moiety have been widely recognized for their antifungal properties. The presence of the 1,2,4-triazole ring in the compound suggests potential utility in developing new antifungal agents. These could be particularly useful in combating fungal strains that are resistant to current medications .

Antibacterial Activity

The structural complexity of triazoloquinazoline derivatives has been associated with significant antibacterial activity. This compound could be synthesized and tested against a range of Gram-positive and Gram-negative bacteria, contributing to the fight against antibiotic resistance .

Anticancer Research

Triazoloquinazoline derivatives have shown cytotoxic activity against various human cancer cell lines. The compound’s potential for anticancer activity could be explored through synthesis and in vitro testing, comparing its efficacy to established chemotherapy drugs like doxorubicin .

Drug Discovery

Heterocyclic compounds like triazoloquinazolines are crucial in drug discovery due to their diverse biological activities. This compound could serve as a scaffold for the development of novel drugs with improved pharmacokinetic and pharmacodynamic profiles .

Crystallography and Structural Analysis

The ability to form crystals makes this compound a candidate for X-ray crystallography studies, which can provide insights into molecular geometry, conformation, and electronic structure, aiding in the design of new compounds with desired properties .

Theoretical and Computational Chemistry

Density Functional Theory (DFT) studies can be conducted on this compound to predict its reactivity, stability, and interaction with biological targets. Computational models can help in understanding the compound’s behavior at the molecular level .

Synthesis of Hybrid Molecules

By incorporating different pharmacophores into the structure of this compound, researchers can create hybrid molecules. These hybrids may exhibit enhanced antimicrobial activity, opening new avenues in medicinal chemistry .

Development of Diagnostic Agents

The compound’s unique structure could be utilized in the development of diagnostic agents, particularly in imaging techniques that require contrast agents with specific binding affinities to biological markers .

Wirkmechanismus

The mechanism of action would depend on the specific biological activity of your compound. Triazoles and their derivatives have been found to exhibit a range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[(3-chlorophenyl)methylsulfanyl]-N-cyclohexyl-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24ClN5O2S/c1-29-22(32)19-11-10-16(21(31)26-18-8-3-2-4-9-18)13-20(19)30-23(29)27-28-24(30)33-14-15-6-5-7-17(25)12-15/h5-7,10-13,18H,2-4,8-9,14H2,1H3,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEKNVCBIBFDDLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN=C4SCC5=CC(=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

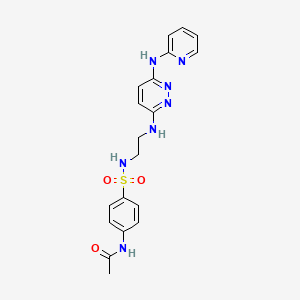

![3,4,5-trimethoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2921704.png)

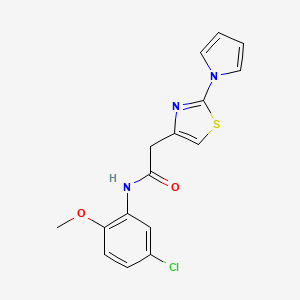

![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butyramide](/img/structure/B2921705.png)

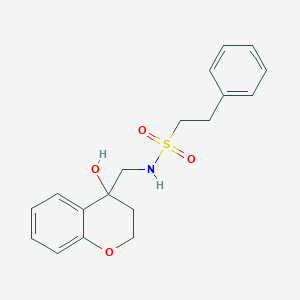

![N-[1-(hydroxymethyl)propyl]-4-methylbenzenesulfonamide](/img/structure/B2921706.png)

![1-(7-Methoxy-1-benzofuran-2-carbonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2921710.png)

![Methyl 3-[(4-ethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2921712.png)

![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(4-fluorophenyl)carbamate](/img/structure/B2921719.png)

![1-[(4-Methoxyphenyl)amino]cyclopentane-1-carboxamide](/img/structure/B2921720.png)

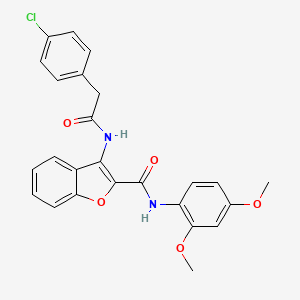

![3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(3-phenylpropyl)urea](/img/structure/B2921721.png)